4-Ethyl-2-fluorobenzoic acid

Description

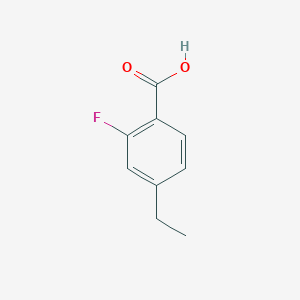

4-Ethyl-2-fluorobenzoic acid (C₉H₉FO₂) is a fluorinated aromatic carboxylic acid featuring an ethyl group at the para position (C4) and a fluorine atom at the ortho position (C2) relative to the carboxylic acid moiety. This compound is of interest in pharmaceutical and materials science due to the electron-withdrawing fluorine atom and the steric/electronic influence of the ethyl substituent. However, analogous methods for fluorobenzoic acids (e.g., using SOCl₂ to generate acid chlorides, as in ) and alkylation reactions (e.g., ) suggest viable pathways .

Properties

IUPAC Name |

4-ethyl-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQKDOWVJRRVEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of 4-ethylbenzoic acid. This can be done using a fluorinating agent such as tetrafluoroborate in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained below 100°C to prevent decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps such as purification through recrystallization or distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-fluoroterephthalic acid.

Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol, 4-ethyl-2-fluorobenzyl alcohol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzoic acids.

Oxidation Reactions: Major products include 2-fluoroterephthalic acid.

Reduction Reactions: The primary product is 4-ethyl-2-fluorobenzyl alcohol.

Scientific Research Applications

4-Ethyl-2-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-ethyl-2-fluorobenzoic acid exerts its effects depends on its interaction with molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The ethyl group can affect the compound’s hydrophobicity, impacting its solubility and distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Fluorine Positional Isomers

- 2-Fluorobenzoic Acid : The fluorine at the ortho position increases acidity (pKa ~2.7) due to inductive effects and steric hindrance near the carboxylic group. This contrasts with 4-fluorobenzoic acid (pKa ~4.1), where the para-fluorine exerts weaker electron withdrawal .

- 4-Ethyl-2-fluorobenzoic Acid: The ethyl group at C4 introduces steric bulk and electron-donating effects, which may slightly reduce acidity compared to 2-fluorobenzoic acid.

Ethyl vs. Ester Derivatives

- Ethyl 2-fluorobenzoate (C₉H₉FO₂, CAS 443-26-5): The esterification of the carboxylic acid group reduces polarity, lowering melting points and water solubility compared to the parent acid. For example, ethyl esters (e.g., ) are typically liquids or low-melting solids, whereas carboxylic acids like this compound are crystalline solids .

- 4-Fluoro-2-(phenylamino)benzoic Acid (C₁₃H₁₀FNO₂): The phenylamino group at C2 introduces hydrogen-bonding capacity (intramolecular N–H⋯O), enhancing crystal packing stability (melting point ~215°C, ).

Physical and Spectral Properties

| Compound | Molecular Formula | Substituents | Key Spectral Data (NMR/IR) | Melting Point/Solubility |

|---|---|---|---|---|

| This compound | C₉H₉FO₂ | -COOH, -F (C2), -C₂H₅ (C4) | Expected: δ ~12.5 ppm (COOH), δ ~7.5–8.0 ppm (Ar-H) | Not reported; likely >150°C |

| 2-Fluorobenzoic acid | C₇H₅FO₂ | -COOH, -F (C2) | δ 7.8–8.3 ppm (Ar-H), IR C=O ~1680 cm⁻¹ | 122–124°C; soluble in polar solvents |

| Ethyl 2-fluorobenzoate | C₉H₉FO₂ | -COOEt, -F (C2) | δ 1.3 ppm (CH₃), δ 4.3 ppm (CH₂), IR C=O ~1720 cm⁻¹ | Liquid at RT; low water solubility |

| 4-Fluoro-2-(phenylamino)benzoic acid | C₁₃H₁₀FNO₂ | -COOH, -F (C4), -NHPh (C2) | δ 6.5–7.5 ppm (Ar-H), IR N–H ~3300 cm⁻¹ | 215°C; forms hydrogen-bonded dimers |

Biological Activity

4-Ethyl-2-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural features, including the presence of both an ethyl group and a fluorine atom, influence its biological activity and reactivity. This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H9F O2

- Molar Mass : 168.17 g/mol

- Functional Groups : Carboxylic acid (-COOH) and fluoro group (-F)

The fluorine atom enhances the compound's reactivity and binding affinity to various biological targets, while the carboxylic acid group facilitates hydrogen bonding interactions, which are crucial for biological activity.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets. The fluorine atom can modulate the compound's reactivity, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions. This dual functionality allows the compound to participate in various biochemical pathways, making it a valuable subject for research into enzyme interactions and metabolic processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. For instance:

- Cell Lines Tested : EA.hy926 (human umbilical vein endothelial cells) and A549 (lung adenocarcinoma cells).

- Cytotoxicity Results : The compound demonstrated significant cytotoxicity with an IC50 value around 50 µM for EA.hy926 cells, indicating a selective effect against cancerous cells compared to non-cancerous cells .

Table 1: Cytotoxicity Data of this compound

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | EA.hy926 | ~50 |

| A549 | Higher than EA.hy926 |

The selectivity for cancer cells suggests potential applications in targeted cancer therapies.

Case Studies

- Study on Derivatives : A comparative study involving tetrahydroacridine derivatives that incorporated the fluorobenzoyl moiety found that compounds similar to this compound exhibited varying degrees of cytotoxicity against lung cancer cells. The structure–activity relationship indicated that modifications at specific positions significantly enhanced cytotoxic activity .

- Pharmacokinetics : Research evaluating pharmacokinetic profiles indicated that derivatives of 4-fluorobenzoic acid, including this compound, showed promising bioavailability and metabolic stability, making them suitable candidates for further development in drug formulation .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

- Cancer Treatment : Its cytotoxic properties suggest potential use in developing anticancer agents.

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways related to disease states.

Q & A

Q. What are the established synthetic routes for 4-ethyl-2-fluorobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated benzoic acids often involves halogenation or fluorination of precursor molecules. For example, 2-fluoro-4-hydroxybenzoic acid can be synthesized via HOBr-mediated cleavage of methylketones followed by BBr₃ demethylation (yield: ~59%) . For this compound, analogous methods may apply, such as introducing the ethyl group via Friedel-Crafts alkylation before fluorination. Optimization of reaction parameters (e.g., temperature, solvent, stoichiometry) is critical, as seen in fluorobenzoyl chloride syntheses where refluxing with potassium carbonate improved yields .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include melting point, solubility, and acidity (pKa). Use HPLC with a C18 column (eluent: acetic acid/methanol/water) for purity assessment . X-ray crystallography, as demonstrated for 4-fluoro-2-(phenylamino)benzoic acid, provides structural details (e.g., triclinic crystal system, unit cell dimensions) . NMR (¹H/¹³C/¹⁹F) and FT-IR spectroscopy are essential for functional group identification and fluorine substitution analysis.

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC or LC-MS with UV detection (λ ~254 nm) is preferred for quantification. For trace analysis, combine solid-phase extraction (SPE) with mass spectrometry. Refer to protocols for similar compounds like 2-hydroxybenzoic acid derivatives, where silica gel chromatography (30% ethyl acetate/petroleum ether) aids purification .

Advanced Research Questions

Q. How can conflicting data on fluorobenzoic acid reactivity be resolved in mechanistic studies?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., yields, byproducts) may arise from substituent electronic effects. For instance, ortho-fluorine in 2-fluorobenzoic acid increases steric hindrance, altering nucleophilic substitution pathways compared to para-fluoro analogs . Use computational tools (DFT calculations) to model transition states and compare experimental kinetics (e.g., Arrhenius plots) to validate mechanisms.

Q. What strategies improve low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer : Optimize intermediate purification (e.g., column chromatography with silica gel ) and employ orthogonal protecting groups for sensitive functional groups. For fluorination steps, consider using hypervalent iodine reagents (e.g., benziodoxolones), which enhance regioselectivity in aromatic fluorination . Design-of-experiments (DoE) approaches can systematically evaluate variables like catalyst loading and temperature.

Q. How do steric and electronic effects of the ethyl and fluorine substituents influence the compound’s reactivity?

- Methodological Answer : The ethyl group at position 4 introduces steric bulk, potentially hindering electrophilic substitution at the aromatic ring. Fluorine at position 2 exerts strong electron-withdrawing effects, directing further substitutions to meta/para positions. Compare reaction outcomes with analogs like 4-methyl-2-fluorobenzoic acid to isolate substituent effects. Spectroscopic data (e.g., ¹⁹F NMR chemical shifts) can quantify electronic perturbations .

Q. What experimental designs are optimal for studying this compound in biological systems?

- Methodological Answer : For bioactivity studies, use in vitro assays (e.g., enzyme inhibition) with controlled pH and temperature. Ensure solubility via co-solvents (DMSO ≤1%). For metabolic studies, employ isotopically labeled (¹⁴C or ¹⁸F) analogs. Reference protocols for similar fluorinated benzoic acids in receptor-binding studies, where radiolabeling (³H/¹⁸F) enhances detection sensitivity .

Methodological Notes

- Synthetic Challenges : Fluorine’s high electronegativity necessitates careful handling of fluorinating agents (e.g., BBr₃, HOBr) to avoid side reactions .

- Data Validation : Cross-validate spectral data with databases like PubChem or NIST Chemistry WebBook .

- Safety : Follow protocols for handling corrosive reagents (e.g., TFA in peptide synthesis ) and fluorine-containing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.